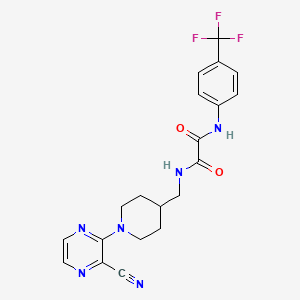

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O2/c21-20(22,23)14-1-3-15(4-2-14)28-19(31)18(30)27-12-13-5-9-29(10-6-13)17-16(11-24)25-7-8-26-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBINCHLGWSTVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Cyanopyrazine moiety : Contributes to its biological activity.

- Piperidine ring : Enhances its interaction with biological targets.

- Oxalamide functional group : Imparts specific reactivity and potential for diverse applications.

Molecular Formula : C23H25N7O3

Molecular Weight : 447.5 g/mol

CAS Number : 1797726-67-0

This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other oxalamide derivatives.

- Receptor modulation : It may interact with neurotransmitter receptors, influencing central nervous system activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N1-(4-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one | mTOR | Potent inhibitor | |

| Similar oxalamides | Various cancer cell lines | Induced apoptosis |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Studies have shown that similar structures can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | Mixed-type inhibition |

This suggests that this compound could be further investigated for its neuroprotective properties.

Study on Anticancer Properties

A study examining the structure–activity relationship (SAR) of oxalamides revealed that modifications to the piperidine ring significantly influenced anticancer activity. The most potent derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines . This highlights the importance of structural optimization in developing effective anticancer agents.

Neuroprotective Research

In a recent investigation, compounds structurally related to this compound were assessed for their ability to cross the blood-brain barrier (BBB). Results indicated good BBB permeability, making them promising candidates for treating central nervous system disorders .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis involves multi-step pathways starting with functionalization of the piperidine ring and subsequent coupling with oxalamide precursors. Key steps include:

- Step 1: Preparation of the 3-cyanopyrazine-substituted piperidine intermediate via nucleophilic substitution or cross-coupling reactions (e.g., using palladium catalysts for pyrazine ring formation) .

- Step 2: Introduction of the methylene linker to the piperidine nitrogen via reductive amination or alkylation .

- Step 3: Formation of the oxalamide bond using oxalyl chloride or activated esters, reacting with 4-(trifluoromethyl)aniline under inert conditions .

- Purification: Chromatography (silica gel or HPLC) and crystallization are critical for isolating high-purity product (>95%) .

Basic: How is structural integrity confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy (¹H/¹³C): To verify substituent positions, piperidine conformation, and oxalamide bond formation .

- Mass spectrometry (ESI-MS/HRMS): Confirms molecular weight (e.g., expected [M+H]⁺ = 456.2 g/mol) .

- HPLC: Assesses purity (>95%) and detects impurities from incomplete coupling or side reactions .

Advanced: What strategies optimize pharmacokinetic properties?

- Solubility enhancement: Use of co-solvents (e.g., DMSO/PEG) or salt formation (e.g., hydrochloride) .

- Metabolic stability: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .

- Permeability: LogP optimization via substituent modification (e.g., adjusting the cyanopyrazine or trifluoromethylphenyl groups) .

Advanced: How do computational methods predict target interactions?

- Molecular docking: Identifies potential binding pockets in target proteins (e.g., kinases or GPCRs) by aligning the compound’s piperidine and oxalamide moieties .

- Molecular dynamics (MD) simulations: Evaluates stability of ligand-receptor complexes over time, highlighting key interactions (e.g., hydrogen bonds with the oxalamide oxygen) .

- Pharmacophore modeling: Maps essential features (e.g., cyanopyrazine as a hydrogen bond acceptor) for activity .

Advanced: How to address discrepancies in biological activity data?

- Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Control experiments: Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Structural validation: Re-characterize batches via NMR/MS to rule out synthetic variability .

Basic: Which functional groups influence reactivity?

- Cyanopyrazine: Participates in π-π stacking and acts as a hydrogen bond acceptor .

- Trifluoromethylphenyl: Enhances lipophilicity and metabolic stability .

- Oxalamide backbone: Stabilizes conformation via intramolecular hydrogen bonding, critical for target binding .

Advanced: What in vitro models evaluate efficacy/toxicity?

- Efficacy:

- Kinase inhibition assays (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ .

- Cellular proliferation assays (MTT/XTT) in cancer cell lines .

- Toxicity:

- hERG inhibition assays (patch-clamp) to assess cardiac risk .

- HepG2 cytotoxicity screening for liver toxicity .

Advanced: How to design mechanism-of-action studies?

- Target deconvolution: Use siRNA knockouts or CRISPR-Cas9 libraries to identify essential genes for compound activity .

- Biophysical assays:

- Surface plasmon resonance (SPR): Quantifies binding kinetics (KD) to purified targets .

- Isothermal titration calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding .

- Pathway analysis: RNA-seq or phosphoproteomics to map downstream signaling effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.